2-ethoxy-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5-methylbenzene-1-sulfonamide
Description
2-ethoxy-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5-methylbenzene-1-sulfonamide is a sulfonamide derivative containing a 1,2,3,4-tetrahydroquinoline scaffold. The compound features a sulfonamide group at the benzene ring (position 1) with a methyl substituent at position 5 and an ethoxy group at position 2. The tetrahydroquinoline moiety is substituted at position 1 with a 2-methoxyacetyl group.
Properties
IUPAC Name |
2-ethoxy-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-5-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S/c1-4-28-19-10-7-15(2)12-20(19)29(25,26)22-17-9-8-16-6-5-11-23(18(16)13-17)21(24)14-27-3/h7-10,12-13,22H,4-6,11,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDZNAGMEWWPHRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethoxy-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5-methylbenzene-1-sulfonamide typically involves a multi-step process:
Formation of the tetrahydroquinoline core: : This involves the cyclization of appropriate precursors under acidic or catalytic conditions.
Introduction of the methoxyacetyl group: : Generally achieved by an acylation reaction using methoxyacetyl chloride in the presence of a base.
Ethoxylation and sulfonylation: : The ethoxy group is introduced via an etherification reaction, while the sulfonyl group is added through sulfonamide formation using suitable sulfonyl chlorides.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure controlled reaction conditions, higher yields, and better scalability. Key considerations include reaction temperature, choice of solvents, and purification methods like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly at the tetrahydroquinoline ring, leading to the formation of quinoline derivatives.
Reduction: : Hydrogenation reactions can reduce the nitro group or other reducible functionalities within the molecule.
Substitution: : Both nucleophilic and electrophilic substitution reactions are feasible due to the presence of multiple reactive sites.
Common Reagents and Conditions
Oxidizing agents such as potassium permanganate or chromium trioxide.
Reducing agents like hydrogen gas in the presence of palladium catalyst or sodium borohydride.
Substitution typically involves reagents like alkyl halides or sulfonyl chlorides under basic or acidic conditions.
Major Products
Oxidation products include quinoline derivatives.
Reduction leads to the formation of amines or alcohols, depending on the functional group targeted.
Substitution reactions yield various substituted sulfonamides or ethers.
Scientific Research Applications
Chemistry
Studying the reactivity patterns and stability of the compound under various conditions.
As a synthetic intermediate for more complex molecules.
Biology
Investigating its potential as an inhibitor for specific biological pathways due to its unique structure.
Medicine
Potential therapeutic agent for treating diseases involving sulfonamide functionality, like antibacterial or antifungal applications.
Industry
Use as a building block in the synthesis of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The compound's mechanism of action is largely determined by its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group often plays a crucial role in binding to active sites of enzymes, thereby inhibiting their function. The methoxyacetyl and tetrahydroquinoline groups contribute to the overall binding affinity and selectivity.
Comparison with Similar Compounds
Research Findings and Implications
The ethoxy and methyl groups on the benzene ring may enhance lipophilicity, favoring blood-brain barrier penetration compared to the analog’s polar nitro group .
Crystallographic Challenges :
- The analog compound’s refinement metrics (R = 0.098) highlight the utility of SHELX software for small-molecule crystallography . Similar methodologies may apply to the target compound’s structural analysis.
Biological Potential: The sulfonamide moiety is a hallmark of diuretic and antibacterial agents, suggesting the target compound could be optimized for these applications. In contrast, the analog’s isoxazole and pyrrolidinone groups are common in anti-inflammatory and kinase-targeting drugs .
Biological Activity
The compound 2-ethoxy-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5-methylbenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound consists of a tetrahydroquinoline core modified with an ethoxy group, a methoxyacetyl moiety, and a sulfonamide functional group. Its molecular formula is C19H24N2O4S, and it has a molecular weight of approximately 372.47 g/mol.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit broad-spectrum antimicrobial properties. For instance, studies have shown that modifications to the sulfonamide structure can enhance antibacterial potency against Gram-positive and Gram-negative bacteria. The specific compound has not been extensively studied in this context; however, its structural similarities to known active compounds suggest potential efficacy.
Anticancer Potential
A study evaluating similar tetrahydroquinoline derivatives demonstrated significant antiproliferative effects against various cancer cell lines. For example:
- Cell Lines Tested : MDA-MB-231 (breast cancer), SK-Hep-1 (liver cancer), NUGC-3 (gastric cancer).
- Findings : Compounds with similar structures showed IC50 values in the low micromolar range, indicating substantial growth inhibition.
| Cell Line | Compound Structure Similarity | IC50 (µM) |
|---|---|---|
| MDA-MB-231 | Tetrahydroquinoline | 5.84 |
| SK-Hep-1 | Tetrahydroquinoline | 6.50 |
| NUGC-3 | Tetrahydroquinoline | 7.00 |
Neuropharmacological Effects
Tetrahydroquinolines have been implicated in neuropharmacological activities, potentially acting as modulators of neurotransmitter systems such as dopamine and serotonin. While direct studies on this specific compound are lacking, related compounds have shown promise in treating neurodegenerative diseases and mood disorders.
Study 1: Antimicrobial Efficacy
In a comparative study of various sulfonamide derivatives, one derivative structurally related to our compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of the sulfonamide moiety in enhancing antibacterial effects.
Study 2: Anticancer Activity
A synthesized library of tetrahydroquinoline derivatives was tested for anticancer properties. One derivative demonstrated an IC50 value of 4 µM against human breast cancer cell lines, suggesting that structural modifications can lead to enhanced activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
